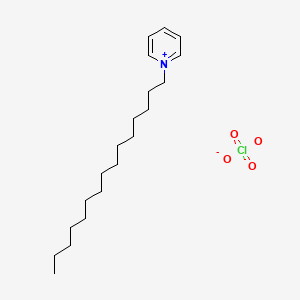
1-Pentadecylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentadecylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C20H36ClNO4 It is a quaternary ammonium salt, where the pyridine ring is substituted with a pentadecyl group and paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentadecylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with 1-bromopentadecane in the presence of a base, such as sodium hydroxide, to form 1-pentadecylpyridinium bromide. This intermediate is then treated with perchloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pentadecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The perchlorate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyridinium ring, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Pentadecylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the formulation of surfactants and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-pentadecylpyridin-1-ium perchlorate involves its interaction with biological membranes and cellular components. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Decylpyridin-1-ium chloride
- 1-Dodecylpyridin-1-ium bromide
- 1-Hexadecylpyridin-1-ium iodide
Uniqueness
1-Pentadecylpyridin-1-ium perchlorate is unique due to its specific alkyl chain length and the presence of the perchlorate anion. This combination imparts distinct physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
90265-18-2 |
|---|---|
Molecular Formula |
C20H36ClNO4 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1-pentadecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C20H36N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;2-1(3,4)5/h14,16-17,19-20H,2-13,15,18H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
IHBGFOODJUWVES-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


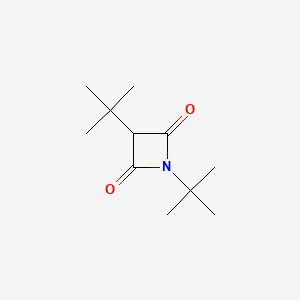
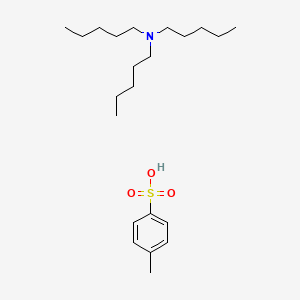
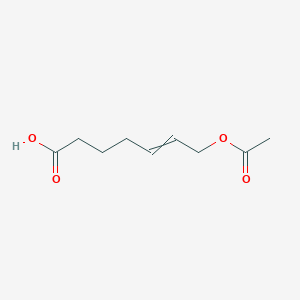
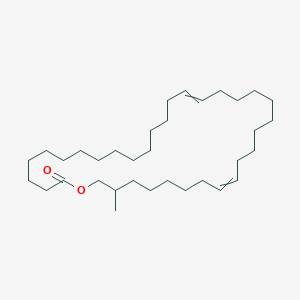
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
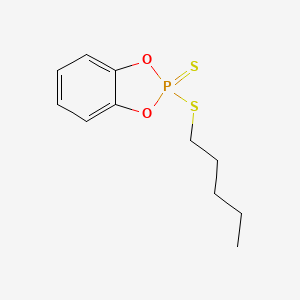
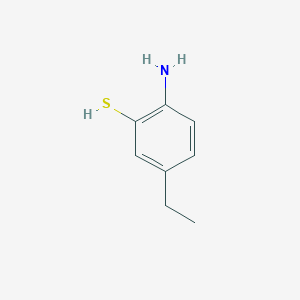
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
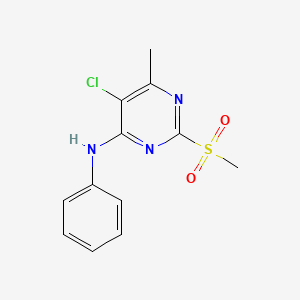
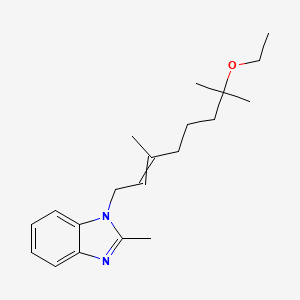
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)

